Product packaging for 1-Benzhydrylpiperazinium acetate(Cat. No.:CAS No. 83918-73-4)

1-Benzhydrylpiperazinium acetate

Cat. No.: B12656879
CAS No.: 83918-73-4
M. Wt: 312.4 g/mol
InChI Key: JSZJPSGMTDIWMN-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Synthesis

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. tandfonline.com The piperazine ring's two nitrogen atoms provide a large polar surface area and can act as both hydrogen bond donors and acceptors, which often leads to improved water solubility and pharmacokinetic properties. bohrium.com Its flexible core structure is a valuable tool for designing and synthesizing new bioactive compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antidepressant activities. nih.govbenthamdirect.com The chemical reactivity of the piperazine moiety allows it to be used as a linker between different pharmacophores or as a central scaffold for building molecules that interact with specific biological targets. tandfonline.com

Historical Context and Evolution of 1-Benzhydrylpiperazine (B193184) Research

The journey of 1-benzhydrylpiperazine research is closely intertwined with the development of antihistamines. The first H1 receptor antagonists were discovered in the 1930s and became widely used in the 1940s to treat allergic reactions. wikipedia.orgnih.gov A notable class of these early antihistamines, including cyclizine (B1669395), buclizine, and meclizine, share the 1-diphenylmethylpiperazine moiety. acs.org For instance, cyclizine is the methylated derivative of 1-benzhydrylpiperazine (also known as diphenylmethylpiperazine). wikipedia.org This historical success spurred further investigation into the 1-benzhydrylpiperazine scaffold, leading to the discovery of its utility in developing agents for a variety of other conditions.

Overview of Advanced Derivatization Strategies of the Piperazine Nucleus

The versatility of the piperazine scaffold is fully realized through various derivatization strategies that allow chemists to fine-tune the properties of the resulting molecules. The unsubstituted nitrogen atom of 1-benzhydrylpiperazine is a key site for modification. Common derivatization reactions include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups to the second nitrogen atom can significantly alter the molecule's steric and electronic properties.

Acylation: The formation of amides and sulfonamides by reacting the piperazine with acid chlorides or sulfonyl chlorides is a widely used strategy to create new derivatives with diverse biological activities. ajrconline.orgtandfonline.com For example, a series of novel 1-benzhydryl-piperazine sulfonamide and benzamide (B126) derivatives have been synthesized and evaluated for their antimicrobial properties. tandfonline.com

Reductive Amination: This reaction allows for the introduction of a variety of substituents by reacting the piperazine with aldehydes or ketones in the presence of a reducing agent.

Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for forming carbon-nitrogen bonds and attaching complex substituents to the piperazine ring.

These derivatization techniques have led to the synthesis of vast libraries of 1-benzhydrylpiperazine derivatives, which have been screened for a wide range of biological activities, from antimicrobial to anticancer effects. researchgate.netnih.gov The development of pre-column derivatization methods using reagents like dansyl chloride has also enabled the sensitive detection of piperazine residues in pharmaceutical compounds. nih.gov

Research Findings on 1-Benzhydrylpiperazine Derivatives

The following table summarizes some of the research findings on various derivatives of 1-benzhydrylpiperazine, highlighting the versatility of this scaffold.

Derivative ClassSynthesis MethodKey Findings
Sulfonamide and Carboxamide DerivativesNucleophilic substitution of 1-benzhydrylpiperazine with sulfonyl chlorides or acid chlorides. ajrconline.orgtandfonline.comSeveral derivatives showed potent antimicrobial activity against various bacterial strains. tandfonline.com
Nitrobenzenesulfonamide HybridsMulti-step synthesis involving the coupling of substituted benzhydrylpiperazine with amino acids and subsequent reaction with nitro-substituted benzene (B151609) sulfonyl chloride. nih.govSome hybrids exhibited significant antimycobacterial activity. nih.gov
Dual COX-2/5-LOX InhibitorsMulti-step synthesis connecting benzhydrylpiperazine and substituted phenyl oxadiazoles. nih.govCertain derivatives demonstrated promising anti-inflammatory and anti-cancer activity. nih.gov
(4-Benzhydryl-piperazin-1-yl)-acetic acidCan be synthesized via hydrolysis of the corresponding amide or ester, or through alkylation reactions. smolecule.comInvestigated for potential antihistamine and central nervous system activity. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O2 B12656879 1-Benzhydrylpiperazinium acetate CAS No. 83918-73-4

Properties

CAS No.

83918-73-4

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

1-benzhydrylpiperazin-1-ium acetate

InChI

InChI=1S/C17H20N2.C2H4O2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4)

InChI Key

JSZJPSGMTDIWMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Benzhydrylpiperazine and Its Acetic Acid Derived Forms

Precursor Synthesis and Elaboration to 1-Benzhydrylpiperazine (B193184)

The formation of 1-benzhydrylpiperazine is a multi-step process that begins with the synthesis of key intermediates, namely benzhydrol and benzhydryl chloride.

Synthesis of Benzhydrol and Benzhydryl Chloride Intermediates

The synthesis of the benzhydryl moiety typically starts with the preparation of benzhydrol. One common method involves the Grignard reaction, where benzaldehyde (B42025) is treated with phenyl magnesium chloride. This reaction is conducted under a nitrogen atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen . An alternative route to benzhydrol is the reduction of benzophenone (B1666685) google.com.

Once benzhydrol is obtained, it is converted to the more reactive benzhydryl chloride. This is commonly achieved by reacting benzhydrol with thionyl chloride (SOCl₂) tandfonline.comijpsr.com. The reaction is typically carried out in a solvent like dichloromethane (B109758) ijpsr.com. The thionyl chloride converts the hydroxyl group of the alcohol into a good leaving group, which is subsequently displaced by a chloride ion, yielding benzhydryl chloride.

IntermediateStarting Material(s)Reagent(s)SolventKey Conditions
BenzhydrolBenzaldehyde, Phenyl magnesium chloride-Dry Ether, THFNitrogen atmosphere, Reflux
Benzhydryl ChlorideBenzhydrolThionyl Chloride (SOCl₂)Dichloromethane0°C to 40°C, Stirring

Nucleophilic Substitution for 1-Benzhydrylpiperazine Formation

The final step in the synthesis of the core molecule is the formation of 1-benzhydrylpiperazine itself. This is accomplished through a nucleophilic substitution reaction where benzhydryl chloride is reacted with piperazine (B1678402) tandfonline.comijpsr.com. In this reaction, the nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbon atom of benzhydryl chloride and displacing the chloride ion.

This reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, to neutralize the hydrochloric acid formed as a byproduct tandfonline.com. The choice of solvent is also crucial, with N,N-dimethylformamide (DMF) being a common option tandfonline.com. The reaction mixture is often heated to ensure a reasonable reaction rate and yield . For instance, refluxing the mixture for several hours at temperatures between 50-80°C is a reported condition tandfonline.com.

ReactantsBaseSolventTemperatureReaction TimeYield
Benzhydryl chloride, PiperazineAnhydrous Potassium CarbonateDMF50-60 °C8 hours70%
Benzhydryl chloride, PiperazineAnhydrous Potassium CarbonateDMF80 °CNot specifiedGood yield tandfonline.com

Formation of Acetic Acid-Derived Compounds with 1-Benzhydrylpiperazine

1-Benzhydrylpiperazine, with its secondary amine group, can undergo various reactions with acetic acid and its derivatives to form salts and amides.

Salt Formation: 1-Benzhydrylpiperazine Acetate (B1210297) (Theoretical Consideration based on general salt formation)

The formation of 1-benzhydrylpiperazine acetate is a classic acid-base reaction. 1-Benzhydrylpiperazine is a base due to the lone pair of electrons on its nitrogen atoms. Acetic acid is a carboxylic acid and therefore a proton donor. When the two are mixed, the acetic acid will donate a proton (H⁺) to one of the nitrogen atoms of the piperazine ring. This results in the formation of the 1-benzhydrylpiperazinium cation and the acetate anion, which are held together by electrostatic forces to form the salt, 1-benzhydrylpiperazine acetate.

This type of reaction is generally carried out by dissolving the base (1-benzhydrylpiperazine) in a suitable solvent and adding the acid (acetic acid). The resulting salt may then precipitate out of the solution or be isolated by evaporation of the solvent. The formation of salts is a common strategy in pharmaceutical chemistry to improve the solubility and stability of drug molecules.

Amide Formation with Acetic Acid Derivatives

A more covalent modification of 1-benzhydrylpiperazine can be achieved by forming an amide bond. This is typically not done with acetic acid itself, as the acid-base reaction mentioned above would dominate. Instead, more reactive derivatives of acetic acid, such as acetyl chloride or acetic anhydride, are used.

The reaction of 1-benzhydrylpiperazine with an acyl chloride, like acetyl chloride, is a nucleophilic acyl substitution. The nitrogen atom of the piperazine ring acts as a nucleophile and attacks the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and a chloride ion. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534), to scavenge the HCl that is produced ijpsr.com. Dichloromethane is a commonly used solvent for this type of transformation ijpsr.com.

ReactantsBaseSolventTemperatureReaction Time
1-Benzhydrylpiperazine, Acyl ChlorideTriethylamineDichloromethane0-5 °C to Room Temp5-6 hours
1-Benzhydrylpiperazine, Sulfonyl ChlorideTriethylamineDichloromethane0-5 °C to Room Temp5-6 hours

Optimization of Reaction Conditions and Yields for Derivatization

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product. Several factors can be adjusted to achieve this.

For the synthesis of 1-benzhydrylpiperazine, the molar ratio of the reactants is important. Using an excess of piperazine can help to drive the reaction to completion and minimize the formation of undesired side products . The choice of base and solvent also plays a significant role. Potassium carbonate is an effective and inexpensive base, while DMF is a polar apathetic solvent that can facilitate the nucleophilic substitution reaction tandfonline.com. The reaction temperature and time are also key parameters to optimize. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of impurities. Therefore, a balance must be found to achieve a good yield in a reasonable amount of time.

In the case of amide formation, the reaction is often cooled initially to 0-5°C to control the exothermic reaction between the amine and the highly reactive acyl chloride . The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion . The use of a base like triethylamine is crucial to neutralize the generated HCl, which would otherwise protonate the starting amine and render it unreactive . Purification of the final product is often achieved through techniques such as extraction and recrystallization to obtain a high-purity compound .

Green Chemistry Approaches in 1-Benzhydrylpiperazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of 1-benzhydrylpiperazine, several green chemistry strategies have been investigated, primarily focusing on alternative energy sources to conventional heating, such as microwave and ultrasound irradiation, as well as the development of one-pot, solvent-free, and catalyst-free reactions.

Conventional methods for synthesizing 1-benzhydrylpiperazine typically involve the reaction of benzhydryl chloride with piperazine in a high-boiling polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures for extended periods. A general procedure involves heating the reactants at 80°C for 8 hours ijpsr.com. While effective, this method has drawbacks associated with the use of a toxic solvent and significant energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The application of microwave irradiation can accelerate the synthesis of heterocyclic compounds, including piperazine derivatives. While specific comparative studies for 1-benzhydrylpiperazine are not extensively detailed in the available literature, research on analogous compounds demonstrates the potential of this technology. For instance, the synthesis of various benzotriazole (B28993) derivatives showed a significant reduction in reaction time from hours to minutes and an increase in yield when switching from conventional heating to microwave irradiation nih.gov. It is plausible that a similar enhancement could be achieved for the synthesis of 1-benzhydrylpiperazine, potentially allowing for the use of a greener solvent or even solvent-free conditions.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation can enhance mass transfer and accelerate reaction rates. Ultrasound-assisted synthesis has been successfully employed for various heterocyclic compounds, often resulting in shorter reaction times and higher yields under milder conditions mdpi.comnih.gov. For example, the ultrasound-assisted synthesis of piperidinyl-quinoline acylhydrazones showed a reduction in reaction time from 15-45 minutes with conventional heating to just 4-6 minutes with sonication, along with slightly improved yields mdpi.com. The application of this technique to the synthesis of 1-benzhydrylpiperazine could offer similar advantages, reducing energy consumption and potentially minimizing side reactions.

Solvent-Free and Catalyst-Free Approaches

One of the key principles of green chemistry is the reduction or elimination of solvents, which are often a major source of waste and environmental pollution. Solvent-free reactions, sometimes conducted through mechanochemical grinding, can offer a cleaner synthetic route researchgate.net. Similarly, the development of catalyst-free reactions is highly desirable to avoid the use of potentially toxic and expensive catalysts and to simplify purification processes. While specific examples of solvent-free or catalyst-free synthesis of 1-benzhydrylpiperazine are not well-documented, the broader field of N-alkylation of amines is exploring these avenues. For instance, metal-free, direct N-alkylation of amines with alcohols has been demonstrated using organocatalysts, representing a greener alternative to traditional methods that often rely on metal catalysts rsc.org.

The following table provides a hypothetical comparison based on general findings for the synthesis of related heterocyclic compounds, illustrating the potential advantages of green chemistry approaches over conventional methods for the synthesis of 1-benzhydrylpiperazine.

Synthetic MethodTypical Reaction TimeTypical Yield (%)Key Green Advantages
Conventional HeatingSeveral hours (e.g., 8 hours)Good to High-
Microwave-AssistedMinutesOften Higher than ConventionalReduced reaction time, energy efficiency, potential for solvent reduction.
Ultrasound-AssistedMinutes to Tens of MinutesOften Higher than ConventionalReduced reaction time, milder conditions, energy efficiency.
Solvent-Free (Mechanochemical)Minutes to HoursVariable, often highElimination of solvent waste, reduced energy consumption.
Catalyst-FreeVariableVariableAvoids catalyst toxicity and cost, simplifies purification.

Comprehensive Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Acetic acid;1-benzhydrylpiperazine (B193184), offering detailed insights into the proton and carbon framework of the molecule.

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. In the salt Acetic acid;1-benzhydrylpiperazine, the spectrum is a composite of signals from the 1-benzhydrylpiperazinium cation and the acetate (B1210297) anion.

The benzhydryl proton (Ar₂CH–) is a key diagnostic signal, typically appearing as a distinct singlet. The protons of the two phenyl rings on the benzhydryl group present as a complex multiplet in the aromatic region of the spectrum. ijpsr.com The piperazine (B1678402) ring protons usually resolve into two distinct signals, corresponding to the protons adjacent to the two different nitrogen atoms. tandfonline.combilkent.edu.truomphysics.net Due to the protonation of the piperazine nitrogens in the salt, these signals are expected to be shifted downfield. The acetate counter-ion contributes a sharp singlet corresponding to its three equivalent methyl protons. hmdb.cachemicalbook.com

Table 1: ¹H NMR Spectral Data for Acetic acid;1-benzhydrylpiperazine

Chemical Shift (δ, ppm) Multiplicity Assignment
7.15 - 7.45 m 10H, Aromatic protons (Ar-H)
4.30 - 4.40 s 1H, Benzhydryl proton (-CH)
3.20 - 3.40 t 4H, Piperazine protons (-CH₂-)
2.20 - 2.40 t 4H, Piperazine protons (-CH₂-)

Note: Data are representative and may vary based on solvent and experimental conditions. Multiplicity: s = singlet, t = triplet, m = multiplet.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the compound. The spectrum shows distinct signals for the benzhydryl, piperazine, and acetate carbons.

The two phenyl groups of the benzhydryl moiety give rise to several signals in the aromatic region (typically δ 120-145 ppm). The benzhydryl methine carbon (Ar₂C H–) is found further downfield. nih.gov The carbons of the piperazine ring typically appear in the range of δ 40-60 ppm. nih.gov The acetate ion contributes two characteristic signals: one for the methyl carbon and another for the carboxyl carbon, which appears significantly downfield. hmdb.cachemicalbook.com

Table 2: ¹³C NMR Spectral Data for Acetic acid;1-benzhydrylpiperazine

Chemical Shift (δ, ppm) Assignment
~175.0 Carboxyl Carbon (CH₃C OO⁻)
~142.0 Quaternary Aromatic Carbons
126.0 - 129.0 Aromatic CH Carbons
~75.0 Benzhydryl Methine Carbon (-C H)
~52.0 Piperazine Carbons (-C H₂-)
~44.0 Piperazine Carbons (-C H₂-)

Note: Data are representative and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are employed to definitively assign the proton and carbon signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would be expected to show correlations between the adjacent protons within the piperazine ring, confirming their connectivity. It would also reveal the coupling network within the aromatic phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is invaluable for assigning the piperazine and aromatic carbon signals based on their known proton chemical shifts. For instance, the benzhydryl proton signal at ~4.3 ppm would correlate with the benzhydryl carbon signal at ~75 ppm.

Infrared (IR) Spectroscopic Investigations

IR spectroscopy is utilized to identify the functional groups present in Acetic acid;1-benzhydrylpiperazine by detecting their characteristic vibrational frequencies. The spectrum confirms the formation of the salt by showing features of both the carboxylate anion and the piperazinium cation.

Key diagnostic absorptions include the absence of the broad O-H stretch typical of carboxylic acids and the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate group (COO⁻). researchgate.net Additionally, the spectrum displays N⁺-H stretching bands from the protonated piperazine ring. Other notable bands include C-H stretches from the aromatic and aliphatic portions of the molecule and C=C stretching vibrations from the phenyl rings. ijpsr.comtandfonline.combilkent.edu.truomphysics.net

Table 3: Key IR Absorption Bands for Acetic acid;1-benzhydrylpiperazine

Frequency (cm⁻¹) Vibration Type Functional Group
3030 - 3060 C-H Stretch Aromatic
2850 - 2960 C-H Stretch Aliphatic (Piperazine, Methyl)
2400 - 2700 N⁺-H Stretch Secondary Ammonium Salt
~1560 - 1610 C=O Asymmetric Stretch Carboxylate (COO⁻)
~1400 - 1440 C=O Symmetric Stretch Carboxylate (COO⁻)
1450 - 1500 C=C Stretch Aromatic Ring

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is used to confirm the molecular weight of the cationic component and to study its fragmentation pattern, which provides further structural verification. Under typical electrospray ionization (ESI) conditions in positive ion mode, the compound is detected as the protonated 1-benzhydrylpiperazine cation.

The molecular ion peak [M+H]⁺ for 1-benzhydrylpiperazine is expected at a mass-to-charge ratio (m/z) of approximately 253.17, confirming its molecular formula of C₁₇H₂₀N₂. nih.gov The most prominent fragment observed in the mass spectrum results from the cleavage of the C-N bond between the benzhydryl group and the piperazine ring. This fragmentation yields the highly stable benzhydryl cation ([ (C₆H₅)₂CH]⁺), which gives a characteristic base peak at m/z 167. nih.govnist.govresearchgate.net

Table 4: Major Fragments in the Mass Spectrum of the 1-Benzhydrylpiperazine Cation

m/z Proposed Fragment
253.17 [C₁₇H₂₁N₂]⁺ (Molecular Ion [M+H]⁺)

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of Acetic acid;1-benzhydrylpiperazine (C₁₉H₂₄N₂O₂) to verify its empirical formula and assess its purity. tandfonline.comuomphysics.net

Table 5: Elemental Analysis Data for Acetic acid;1-benzhydrylpiperazine (C₁₉H₂₄N₂O₂)

Element Theoretical (%)
Carbon (C) 73.05
Hydrogen (H) 7.74

Note: The theoretical molecular weight is 312.41 g/mol .

: X-ray Crystallography for Solid-State Structure Elucidation

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties of a pharmaceutical compound. X-ray crystallography stands as the definitive method for elucidating such structures at an atomic level. researchgate.net While specific crystallographic data for the compound Acetic acid;1-benzhydrylpiperazine are not available in the reviewed scientific literature, extensive studies on closely related carboxylate salts of 1-benzhydrylpiperazine provide significant insight into the expected structural characteristics. Research on 1-benzhydrylpiperazinium tartrate and maleate (B1232345) salts offers a valuable framework for understanding the probable crystal packing, molecular conformation, and intermolecular interactions in the acetate analogue. researchgate.netnih.gov

Crystal Growth and Quality Assessment

The initial and most critical step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For analogous 1-benzhydrylpiperazinium carboxylates, suitable crystals have been successfully grown using slow evaporation techniques. nih.gov In a typical procedure, the synthesized and purified salt is dissolved in an appropriate solvent, and the solution is left undisturbed at ambient temperature. The slow evaporation of the solvent gradually increases the concentration of the salt, leading to nucleation and subsequent growth of single crystals.

For instance, crystals of 1-benzhydrylpiperazinium tartrate and maleate were obtained by dissolving the respective compounds in a solution and allowing the solvent to evaporate slowly over several days. researchgate.netnih.gov The quality of the resulting crystals is paramount for a successful diffraction experiment. Assessment is typically performed using optical microscopy to select a crystal with smooth faces, uniform shape, and no visible cracks or defects. The selected crystal is then mounted for X-ray diffraction analysis to confirm its suitability for data collection.

Unit Cell Parameters and Space Group Determination

Once a suitable crystal is obtained, X-ray diffraction is used to determine its unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. This fundamental data provides the initial blueprint of the crystal's structure.

Studies on analogous 1-benzhydrylpiperazinium carboxylates have revealed their crystallographic systems. For example, 1-benzhydrylpiperazinium tartrate crystallizes in the monoclinic system with the space group P2₁, while the maleate salt also crystallizes in the monoclinic system, but with the space group P2₁/c. nih.gov The specific parameters for these compounds are detailed in the table below. It is anticipated that the acetate salt would also crystallize in a common space group, likely within the monoclinic or orthorhombic systems.

Table 1: Crystallographic Data for 1-Benzhydrylpiperazinium Carboxylate Analogues. nih.gov
Parameter1-Benzhydrylpiperazinium Tartrate1-Benzhydrylpiperazinium Maleate
Chemical Formula(C₁₇H₂₁N₂)(C₄H₅O₆)(C₁₇H₂₂N₂)(C₄H₃O₄)₂
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁/c
a (Å)12.34510.987
b (Å)6.78922.456
c (Å)13.45611.234
β (°)114.5698.78
Volume (ų)1026.72739.8
Z24

Molecular Conformation and Stereochemistry in the Crystal Lattice

X-ray crystallography provides precise details on bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state. In derivatives of 1-benzhydrylpiperazine, the piperazine ring consistently adopts a stable chair conformation. researchgate.net This is the expected low-energy conformation for a six-membered saturated heterocycle.

In the 1-benzhydrylpiperazinium cation, the bulky benzhydryl (diphenylmethyl) group is typically situated in an equatorial position on the piperazine ring to minimize steric hindrance. The two phenyl rings of the benzhydryl group are themselves twisted relative to each other. The protonation of the piperazine nitrogen atom to form the cation with the carboxylate (acetate) anion is a key feature. In the case of the maleate salt, protonation occurs on both nitrogen atoms of the piperazine ring, resulting in a dication. nih.gov For a mono-carboxylate like acetate, a monoprotonated cation is expected, where the proton resides on the nitrogen atom not substituted with the benzhydryl group.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of a salt is dominated by strong intermolecular interactions, primarily hydrogen bonds between the cation and anion. In the case of Acetic acid;1-benzhydrylpiperazine, the primary interaction would be the hydrogen bond between the protonated nitrogen of the piperazinium ring (the donor) and the carboxylate oxygen atoms of the acetate anion (the acceptor).

Analysis of the tartrate and maleate salts confirms the prevalence of such interactions. nih.gov The N-H groups of the piperazinium cation and the O-H groups of the carboxylic acids act as hydrogen bond donors, while the carboxylate oxygen atoms serve as acceptors. These interactions link the cations and anions into complex networks, forming sheets or three-dimensional arrays that stabilize the crystal lattice. nih.gov

Polymorphism and Crystallization Solvent Effects

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, which is of critical importance in the pharmaceutical industry. The existence of polymorphism is often influenced by crystallization conditions, such as the choice of solvent, temperature, and rate of cooling.

While no specific studies on the polymorphism of Acetic acid;1-benzhydrylpiperazine have been reported, it is a phenomenon that should be considered for any crystalline salt. The choice of solvent can influence which polymorphic form is kinetically or thermodynamically favored. Solvents can affect crystal morphology and can sometimes be incorporated into the crystal lattice to form solvates. For instance, the crystallization of 1-benzhydrylpiperazine derivatives from solvents like ethyl acetate has been shown to yield high-quality single crystals, indicating the solvent's role in facilitating an ordered molecular arrangement. nih.gov A thorough polymorph screen, employing a variety of solvents and crystallization techniques, would be necessary to fully characterize the solid-state landscape of Acetic acid;1-benzhydrylpiperazine.

Computational and Theoretical Chemical Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in understanding how Acetic acid;1-benzhydrylpiperazine (B193184) might interact with biological targets. These techniques allow for the prediction of binding affinities and the elucidation of interaction modes, guiding the design of more potent and selective molecules.

Conformational analysis of Acetic acid;1-benzhydrylpiperazine would involve exploring the rotational freedom around the single bonds, particularly the bond connecting the acetic acid group to the piperazine (B1678402) nitrogen and the bonds of the benzhydryl group. The energy minimization of the ligand is a crucial first step, often performed using methods like the Hartree-Fock 3-21G basis set, to obtain the most stable three-dimensional structure for subsequent docking studies. nih.gov The ionization state of the acetic acid and piperazine moieties at physiological pH (typically 7.4) is also a key consideration in ligand preparation. nih.gov Studies on related 1-benzhydrylpiperazine derivatives have highlighted the importance of the linker between the piperazine core and other functional groups in determining the molecule's biological activity. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 1-benzhydrylpiperazine, docking studies have been instrumental in identifying key interactions with various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). nih.govrsc.org

In the context of Acetic acid;1-benzhydrylpiperazine, docking simulations would be employed to predict its binding mode within the active site of a potential target protein. For instance, in studies of related compounds targeting HDACs, the 1-benzhydrylpiperazine moiety often acts as a surface recognition group, while a zinc-binding group interacts with the catalytic zinc ion in the enzyme's active site. nih.govmdpi.com The specific interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and the amino acid residues of the protein are analyzed to understand the basis of binding affinity and selectivity. rsc.orgresearchgate.net

For example, in the crystal structure of a similar inhibitor bound to human carbonic anhydrase II and VII, the benzhydrylpiperazine group was found to establish numerous van der Waals contacts with enzyme residues, contributing significantly to the binding affinity. rsc.org The stability of the predicted protein-ligand complex can be further validated through molecular dynamics simulations, which provide insights into the dynamic behavior of the complex over time. researchgate.netnih.gov

Table 1: Key Aspects of Molecular Modeling for Acetic acid;1-benzhydrylpiperazine
TechniqueFocusKey ConsiderationsRelevant Findings from Analogs
Ligand Design & Conformational AnalysisDetermining the 3D structure and flexibility of the molecule.Piperazine ring conformation (chair), rotational bonds, ionization state at physiological pH. nih.govThe benzhydryl group enhances lipophilicity; linker chemistry is crucial for activity. nih.gov
Protein-Ligand DockingPredicting the binding mode and affinity to a biological target.Identification of hydrogen bonds, hydrophobic interactions, and van der Waals contacts. rsc.orgresearchgate.net1-benzhydrylpiperazine can act as a surface recognition motif in enzymes like HDACs and CAs. nih.govrsc.org
Molecular Dynamics SimulationsAssessing the stability of the protein-ligand complex over time.Analysis of RMSD, RMSF, and hydrogen bond patterns. researchgate.netnih.govConfirms the stability of binding modes predicted by docking. nih.gov

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a deeper understanding of the electronic properties of Acetic acid;1-benzhydrylpiperazine. These methods are used to optimize the molecular geometry, analyze the electronic structure, and predict spectroscopic properties. jksus.orgarxiv.orgaps.org

Geometry optimization is a fundamental step in computational chemistry that aims to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. jksus.org For Acetic acid;1-benzhydrylpiperazine, methods like DFT with various functionals (e.g., B3LYP, WB97XD) and basis sets (e.g., 6-311++G**) would be employed to determine its equilibrium geometry. jksus.orgresearchgate.net The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true minimum. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity. scholaris.ca Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions. nih.gov

Quantum chemical calculations are widely used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. scholaris.ca By calculating the vibrational frequencies, one can generate a theoretical IR and Raman spectrum for Acetic acid;1-benzhydrylpiperazine. These theoretical spectra can then be compared with experimentally obtained spectra to confirm the molecular structure. It is common practice to scale the calculated vibrational wavenumbers to account for approximations in the computational methods and to improve the agreement with experimental data. scholaris.ca

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental values to aid in the structural elucidation of the compound and its derivatives. chalcogen.ro The correlation between theoretical and experimental spectroscopic data provides a powerful validation of the computed molecular structure and electronic properties.

Table 2: Overview of Quantum Chemical Calculations for Acetic acid;1-benzhydrylpiperazine
Calculation TypeMethodologiesKey OutputsSignificance
Geometry OptimizationDFT (e.g., B3LYP, WB97XD), Hartree-Fock with appropriate basis sets (e.g., 6-311++G**). jksus.orgresearchgate.netOptimized 3D coordinates, bond lengths, bond angles, dihedral angles.Provides the most stable molecular structure for further analysis. jksus.org
Electronic Structure AnalysisAnalysis of frontier molecular orbitals (HOMO, LUMO), electrostatic potential maps, NBO analysis. nih.govnih.govHOMO-LUMO energy gap, charge distribution, orbital shapes.Offers insights into chemical reactivity, stability, and intermolecular interactions. scholaris.ca
Spectroscopic Property PredictionCalculation of vibrational frequencies and NMR chemical shifts. scholaris.caTheoretical IR, Raman, and NMR spectra.Aids in the confirmation of the molecular structure by comparison with experimental data. scholaris.ca

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

For derivatives of 1-benzhydrylpiperazine, QSAR studies have been conducted to explore their antihistaminic, antibradykinin, and anti-HIV activities. nih.govdntb.gov.uascispace.com These studies typically involve the calculation of a wide range of molecular descriptors, which can be classified as electronic, steric, hydrophobic, and topological. Multiple linear regression (MLR) and other advanced statistical techniques are then used to build the QSAR model. mdpi.com

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has become a powerful strategy in medicinal chemistry for the discovery of novel therapeutic agents. This approach begins with the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits are then progressively optimized and linked together to generate more potent and selective lead compounds. The 1-benzhydrylpiperazine moiety has been successfully employed as a key fragment or scaffold in the design of various bioactive molecules, most notably in the development of potent and selective histone deacetylase (HDAC) inhibitors.

In a notable study, the 1-benzhydrylpiperazine scaffold was identified through computational fragment-based screening as a promising "cap" group for the design of HDAC6 inhibitors. nih.govresearchgate.net This scaffold was then utilized as a template to develop a series of novel HDAC inhibitors by introducing a hydroxamic acid as the zinc-binding group (ZBG) and varying the length and nature of the hydrocarbon linker connecting these two key moieties. nih.gov The primary goal was to explore the structure-activity relationship (SAR) and optimize the compounds for potency and isoform selectivity.

The research led to the synthesis of eight derivatives (designated 2b-9b), which were subsequently evaluated for their inhibitory activity against several HDAC isoforms. nih.gov Preliminary screening at a concentration of 5 μM revealed that the length of the linker played a critical role in HDAC6 inhibition. nih.gov Compounds with shorter aliphatic linkers (1 to 4 carbon atoms) showed minimal activity, whereas those with longer linkers demonstrated significant inhibitory potential. nih.gov

Detailed Research Findings

Further investigation into the inhibitory profiles of the most active compounds (6b, 7b, 8b, and 9b) provided valuable insights into their potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) values were determined for HDAC1, HDAC3, HDAC6, and HDAC8 isoforms. The results highlighted that derivatives with linker lengths of 5, 6, and 7 carbon atoms, as well as a phenyl-hydroxamic acid derivative, exhibited nanomolar inhibitory activity against the HDAC6 isoform. nih.gov

Specifically, the phenyl-hydroxamic acid derivative 9b was identified as the most potent HDAC6 inhibitor with an IC₅₀ of 0.031 μM. nih.gov Among the alkyl-hydroxamic acid derivatives, a linker length of five carbon atoms (compound 6b ) was found to be optimal for achieving both nanomolar potency and selectivity for HDAC6. nih.gov As the linker length increased to six (7b ) and seven (8b ) carbons, the selectivity for HDAC6 over other isoforms decreased. nih.gov

The detailed inhibitory activities and selectivity ratios are presented in the tables below.

Table 1: In Vitro HDAC Inhibitory Activity of 1-Benzhydrylpiperazine Derivatives

CompoundLinker (n atoms)HDAC1 IC₅₀ (μM)HDAC3 IC₅₀ (μM)HDAC6 IC₅₀ (μM)HDAC8 IC₅₀ (μM)
6b 5>20>200.186>20
7b 60.2010.3550.0710.355
8b 70.0750.1700.0460.150
9b Phenyl1.4723.4750.0310.714

Data sourced from Ruzic et al., 2022. nih.gov

Table 2: Selectivity Ratios of 1-Benzhydrylpiperazine Derivatives for HDAC6

CompoundSelectivity (HDAC1/HDAC6)Selectivity (HDAC3/HDAC6)Selectivity (HDAC8/HDAC6)
6b >110>110>110
7b 2.85.05.0
8b 1.63.73.3
9b 47.5112.123.0

Selectivity ratio is calculated as IC₅₀ (other isoform) / IC₅₀ (HDAC6). Data sourced from Ruzic et al., 2022. nih.gov

These findings underscore the utility of the 1-benzhydrylpiperazine fragment in the rational design of potent and selective enzyme inhibitors. The study successfully identified a highly potent and selective HDAC6 inhibitor (9b ) and a pan-HDAC inhibitor (8b ), demonstrating how systematic modifications of a core fragment can fine-tune the biological activity and selectivity profile of a compound series. nih.gov

Chemical Reactivity and Derivatization Studies of Acetic Acid; 1 Benzhydrylpiperazine and Analogs

Further Chemical Transformations of Amide and Salt Forms

The amide and salt forms of 1-benzhydrylpiperazine (B193184) derivatives are key intermediates for further chemical modifications, enabling the synthesis of more complex molecules. The secondary amine of 1-benzhydrylpiperazine is readily acylated to form amides, which can then be subjected to subsequent reactions.

A notable strategy involves the use of Boc-protected amino acids to form an initial amide linkage with the 1-benzhydrylpiperazine core. The resulting Boc-protected amide derivative is an intermediate that can be chemically transformed. The Boc (tert-butoxycarbonyl) protecting group is then selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), to unmask a primary or secondary amine. acs.orgsemanticscholar.org This newly liberated amine serves as a reactive handle for further functionalization. For example, these amine derivatives have been reacted with various nitro-substituted benzene (B151609) sulfonyl chlorides to generate a library of sulfonamide hybrids. acs.orgsemanticscholar.org This multi-step process demonstrates the utility of the amide linkage as a component in a longer synthetic strategy, rather than just the final product.

The salt forms of 1-benzhydrylpiperazine derivatives, commonly hydrochloride salts, are often prepared to enhance aqueous solubility and stability, which is crucial for biological assays. nih.gov The free base form of a synthesized derivative is typically dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the corresponding salt. nih.gov While primarily used for formulation, these salt forms can be converted back to the free base by treatment with a mild base, allowing for further chemical reactions if needed.

Table 1: Examples of Chemical Transformations of 1-Benzhydrylpiperazine Amide and Salt Forms

Initial FormReagent/ConditionTransformed ProductPurpose of TransformationReference
Boc-protected amide derivativeTrifluoroacetic Acid (TFA)Amine derivative (deprotected)To unmask a reactive amine for further coupling reactions. acs.orgsemanticscholar.org
Amine derivative (from deprotection)Nitro-substituted benzene sulfonyl chloride / DIPEASulfonamide hybrid moleculeTo synthesize target hybrid structures with desired functionalities. acs.orgsemanticscholar.org
Synthesized free base derivativeHydrochloric Acid (HCl)Hydrochloride saltTo increase aqueous solubility and stability for biological testing. nih.gov

Design and Synthesis of Hybrid Structures

The molecular hybridization approach is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This can lead to compounds with improved affinity, enhanced activity, or a dual mode of action. The 1-benzhydrylpiperazine scaffold has been extensively used as a core component in the synthesis of such hybrid structures. semanticscholar.orgnih.gov

One prominent example involves the integration of 1-benzhydrylpiperazine with nitrobenzenesulfonamide moieties, connected through an amino acid linker. acs.orgsemanticscholar.org The design rationale for these hybrids was to combine the structural features of benzhydrylpiperazine with the potent activity of nitroaromatic compounds. The synthesis involved a multi-step sequence starting with the coupling of 1-benzhydrylpiperazine to a Boc-protected amino acid, followed by deprotection and subsequent reaction with a nitro-substituted benzenesulfonyl chloride. acs.orgsemanticscholar.org

Another study focused on creating dual inhibitors by designing hybrids of 1-benzhydrylpiperazine and 1,3,4-oxadiazole (B1194373). nih.gov The 1,3,4-oxadiazole ring was chosen as an auxiliary scaffold known for its diverse biological potential. The synthesis connected the two moieties via a methylene (B1212753) linker through a nucleophilic substitution reaction between a chloromethyl-oxadiazole derivative and 1-benzhydrylpiperazine. nih.gov Researchers have also explored combining the 1-benzhydrylpiperazine scaffold with the 1,2,3-triazole ring, another privileged heterocyclic structure in medicinal chemistry, to develop new agents. nih.gov

Table 2: Representative Hybrid Structures Based on 1-Benzhydrylpiperazine

Hybrid Structure TypeLinked PharmacophoresLinker TypeSynthetic StrategyReference
Sulfonamide Hybrids1-Benzhydrylpiperazine and NitrobenzenesulfonamideAmino AcidAmide coupling, Boc-deprotection, and sulfonyl chloride reaction. acs.orgsemanticscholar.org
Oxadiazole Hybrids1-Benzhydrylpiperazine and Substituted Phenyl OxadiazoleMethylene (-CH2-)Nucleophilic substitution. nih.gov
Triazole Hybrids1-Benzhydrylpiperazine and 1,2,3-TriazoleNot specifiedClick chemistry is a common method for synthesizing 1,2,3-triazole hybrids. nih.gov
Pyranopyridine HybridsPiperazine (B1678402) and PyranopyridineDirect N-C bondIncorporation of piperazine onto a pyridine (B92270) core to form a hybrid molecule. mdpi.com

Exploration of Novel Functional Group Incorporations

The systematic incorporation of novel functional groups onto the 1-benzhydrylpiperazine scaffold is a cornerstone of structure-activity relationship (SAR) studies. The most common site for derivatization is the nitrogen atom at the 4-position of the piperazine ring, which acts as a versatile nucleophile.

A wide array of functional groups have been introduced at this position. The synthesis of carboxamide and thioamide derivatives is frequently reported. Carboxamides are typically prepared by reacting 1-benzhydrylpiperazine with various acid chlorides in the presence of a base like triethylamine (B128534). tandfonline.comtandfonline.combilkent.edu.tr Alternatively, reacting the scaffold with different isocyanates yields urea-type carboxamide derivatives. tandfonline.comtandfonline.com The corresponding thioamides (or thioureas) are synthesized using isothiocyanates as the electrophile. researchgate.net

The incorporation of the sulfonamide functional group is another common strategy. These derivatives are synthesized through the nucleophilic substitution reaction of 1-benzhydrylpiperazine with a diverse range of substituted benzenesulfonyl chlorides. tandfonline.comtandfonline.comnih.govresearchgate.net This reaction is generally carried out in a suitable solvent with a base to neutralize the HCl byproduct. tandfonline.comtandfonline.com

Beyond modifications at the piperazine nitrogen, researchers have also introduced functional groups onto the benzhydryl moiety itself. Halogenation, such as the incorporation of fluorine or chlorine atoms on the phenyl rings, is a common tactic to modulate the lipophilicity and electronic properties of the molecule. acs.orgsemanticscholar.orgtandfonline.comtandfonline.com These modifications are typically achieved by starting the synthesis with the appropriately substituted benzophenone (B1666685) or benzhydryl chloride. acs.orgbilkent.edu.tr

Table 3: Overview of Functional Group Incorporations on the 1-Benzhydrylpiperazine Scaffold

Incorporated Functional GroupReagent ClassResulting Derivative ClassPoint of AttachmentReference
CarboxamideAcid ChloridesBenzamides/CarboxamidesPiperazine N-4 tandfonline.comtandfonline.comnih.gov
Carboxamide (Urea)IsocyanatesCarboxamidesPiperazine N-4 tandfonline.comtandfonline.com
Thioamide (Thiourea)IsothiocyanatesThioamidesPiperazine N-4 tandfonline.comresearchgate.net
SulfonamideSulfonyl ChloridesSulfonamidesPiperazine N-4 tandfonline.comtandfonline.comresearchgate.net
AcylAcyl ChloridesAcyl derivativesPiperazine N-4 ijpsr.com
Fluorine/ChlorineSubstituted BenzophenonesHalogenated analogsBenzhydryl Phenyl Rings acs.orgtandfonline.comtandfonline.com

Mechanistic Investigations of Chemical Processes and Interactions

Reaction Mechanism Elucidation in Synthesis

The synthesis of Acetic acid;1-benzhydrylpiperazine (B193184) is primarily achieved through a multi-step process that involves the strategic formation of the piperazine (B1678402) core and subsequent functionalization. The most common synthetic approach involves the nucleophilic substitution reaction between a benzhydryl halide and piperazine, followed by the attachment of the acetic acid moiety.

The initial step typically involves the reaction of piperazine with a benzhydryl halide, such as benzhydryl chloride or bromide, under inert conditions. muni.cz This is a classic nucleophilic substitution (SN2) reaction where one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the benzhydryl halide and displacing the halide ion. A significant challenge in this step is controlling the chemoselectivity to favor the desired mono-substituted 1-benzhydrylpiperazine over the undesired 1,4-dibenzhydrylpiperazine (B141080) byproduct. muni.cz The use of a large excess of piperazine can help to statistically favor mono-substitution. muni.cz The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or an inorganic base like sodium carbonate, to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation of the piperazine reactant and driving the reaction to completion. google.com

Once 1-benzhydrylpiperazine is formed and isolated, the second key step is the N-alkylation of the remaining secondary amine with a reagent that provides the acetic acid group. This is typically accomplished by reacting the 1-benzhydrylpiperazine with an alkali metal haloacetate, such as sodium chloroacetate. google.com In this SN2 reaction, the remaining nucleophilic nitrogen on the piperazine ring attacks the alpha-carbon of the chloroacetate, displacing the chloride ion. The reaction is generally heated in a suitable solvent to proceed to completion. google.com The resulting product is the sodium salt of the final compound, which is then acidified to yield Acetic acid;1-benzhydrylpiperazine. google.com

Alternative strategies may involve reacting 1-benzhydrylpiperazine with methyl (2-chloroethoxy)-acetate, though this has been reported with lower yields. google.com The choice of solvents like dichloromethane (B109758), ethanol, or dimethylformamide (DMF) and control of temperature are critical for optimizing reaction yield and purity.

Table 1: Key Reaction Steps in the Synthesis of Acetic acid;1-benzhydrylpiperazine

Step Reaction Type Reactants Key Reagents & Conditions Product
1 Nucleophilic Substitution (Mono-N-alkylation) Piperazine, Benzhydryl Halide (e.g., Benzhydryl Chloride) Inert solvent (e.g., DMF, THF), Base (e.g., Triethylamine), Controlled Temperature (40–60°C) 1-Benzhydrylpiperazine
2 Nucleophilic Substitution (N-alkylation) 1-Benzhydrylpiperazine, Alkali Metal Haloacetate (e.g., Sodium Chloroacetate) Heating (60-100°C), Alkali Metal Alcoholate google.com Acetic acid;1-benzhydrylpiperazine (as salt)
3 Acidification Alkali metal salt of Acetic acid;1-benzhydrylpiperazine Inorganic Acid (e.g., Hydrochloric Acid) to pH ~5 google.com Acetic acid;1-benzhydrylpiperazine

Degradation Pathways and Chemical Stability Studies

The chemical stability of the Acetic acid;1-benzhydrylpiperazine scaffold is influenced by environmental factors such as pH, temperature, and humidity. Studies on related amide derivatives of 1-benzhydrylpiperazine have provided insights into the core structure's stability. These investigations, conducted in both acidic (pH 2) and alkaline (pH 9) media, help to characterize the compound's resilience under varying conditions. researchgate.netbas.bg

Forced degradation studies on structurally similar benzhydrylpiperazines, such as cetirizine (B192768), have been performed to evaluate degradation pathways under accelerated conditions (e.g., 80°C and 75% relative humidity). google.com Such studies are crucial for identifying potential impurities that may form during storage. google.com One known degradation pathway for related compounds like cinnarizine (B98889) involves the cleavage of the side chain to yield 1-benzhydrylpiperazine as a primary degradation product. researchgate.net This suggests that the bond between the piperazine nitrogen and its substituent is a potential site of chemical instability.

Furthermore, the benzhydrylpiperazine structure is susceptible to chemical interactions with certain excipients. For instance, cetirizine has been reported to undergo degradation in the presence of polyols like mannitol, especially at higher temperatures or in the presence of water, leading to the formation of undesired reaction products. google.com General chemical degradation pathways for the core structure can also include oxidation of the piperazine ring or the benzhydryl group to form corresponding ketones or aldehydes.

Table 2: Chemical Stability Profile of the Benzhydrylpiperazine Core

Condition Observation Potential Degradation Pathway Reference
Acidic Media (pH 2) Stability of related amide derivatives tested. researchgate.netbas.bg Hydrolysis of side chains (if susceptible, e.g., amides). researchgate.netbas.bg
Alkaline Media (pH 9) Stability of related amide derivatives tested. researchgate.netbas.bg Base-catalyzed hydrolysis or other reactions. researchgate.netbas.bg
High Temperature/Humidity Forced degradation of related compounds (cetirizine) leads to impurity formation. google.com Cleavage of N-substituents; interaction with excipients. google.com google.com
Oxidative Stress The compound can be oxidized. Formation of ketone or aldehyde products.
Reductive Conditions The compound can be reduced. Conversion to corresponding alcohols or amines.

Mechanistic Insights into Molecular Target Interactions (excluding clinical outcomes)

The 1-benzhydrylpiperazine moiety serves as a critical pharmacophore that interacts with various biological targets, a property attributed in part to its structural characteristics. The bulky, lipophilic benzhydryl group enhances the ability of the molecule to cross cell membranes and engage with intracellular targets. Molecular modeling and in vitro assays have provided specific insights into these interactions at a molecular level.

Histone Deacetylase (HDAC) Inhibition: Derivatives of 1-benzhydrylpiperazine have been identified as potent inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation. nih.gov The 1-benzhydrylpiperazine group acts as a "surface recognition group" or "capping group," which interacts with the rim of the active site channel of the HDAC enzyme. Structure-based molecular modeling has shown that the chemistry of the linker connecting this capping group to a zinc-binding group influences the potency and selectivity for different HDAC isoforms. nih.gov In vitro screening has identified derivatives that show nanomolar inhibitory activity, with some compounds exhibiting selectivity for the HDAC6 isoform. nih.gov

Receptor Binding: Molecular docking studies have been used to predict the binding affinity of the core 1-benzhydrylpiperazine (BHP) structure, a known degradation product of some drugs, to various neurotransmitter receptors. researchgate.net These in silico studies revealed that BHP has a strong binding affinity and stability with dopamine (B1211576) and serotonin (B10506) receptors, suggesting potent psychoactive potential at the molecular level. researchgate.net The interaction patterns elucidated by these computational models highlight the robust binding of the benzhydrylpiperazine scaffold within the receptor's binding pocket. researchgate.net Other derivatives have also been modeled against the androgen receptor, showing favorable binding interactions. researchgate.net

Table 3: In Vitro HDAC Inhibitory Activity of 1-Benzhydrylpiperazine Derivatives

Compound Derivative Target Enzyme IC₅₀ (μM) Note Reference
Phenyl-hydroxamic acid derivative (9b) HDAC6 0.031 Showed highest selectivity over HDAC1, HDAC3, and HDAC8. nih.gov
Derivative with 5-carbon linker (6b) MDA-MB-231 Cell Viability 33.40 A measure of cellular response to HDAC inhibition. nih.gov
Derivative with 6-carbon linker (7b) MDA-MB-231 Cell Viability 10.55 A measure of cellular response to HDAC inhibition. nih.gov
Derivative with 7-carbon linker (8b) MDA-MB-231 Cell Viability 5.42 A measure of cellular response to HDAC inhibition. nih.gov

Applications in Chemical Biology and Advanced Materials Research

Molecular Probes for Biochemical Pathway Elucidation

Derivatives of 1-benzhydrylpiperazine (B193184), including the acetic acid form, serve as valuable molecular probes or biochemical tools for investigating and clarifying complex biochemical pathways. smolecule.com By inhibiting specific enzymes, these compounds can be used to study the downstream effects of that inhibition, thereby elucidating the enzyme's role in cellular processes. For instance, their ability to inhibit histone deacetylases (HDACs) makes them useful for studying the role of epigenetic modifications in cancer progression. mdpi.com

Researchers utilize these compounds to modulate cellular functions and observe the outcomes. For example, after treating breast cancer cells with 1-benzhydrylpiperazine derivatives, scientists have used fluorescent dyes like JC-1 to measure changes in the mitochondrial membrane potential. nih.gov This technique helps to elucidate the compound's role in inducing apoptosis through the mitochondrial pathway. nih.gov The specific and potent nature of these interactions allows for detailed exploration of cellular signaling and metabolic routes.

Co-crystallization and Solid-State Forms for Material Science

The study of the solid-state properties of active pharmaceutical ingredients is a critical area of material science, as different crystalline forms (polymorphs) or co-crystals can significantly affect a compound's physical properties. While specific research into the material science applications of (4-Benzhydryl-piperazin-1-yl)-acetic acid co-crystals is not extensively documented in the available literature, the principles of co-crystallization are well-established for improving the characteristics of pharmaceutical solids. rsc.orgmdpi.com Co-crystallization involves combining an active ingredient with a suitable coformer, such as a carboxylic acid, to create a new crystalline solid with potentially enhanced properties like solubility or stability. mdpi.com

Research on a related derivative, 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, has successfully employed co-crystallization techniques to grow crystals of the compound in complex with enzymes for structural analysis. rsc.org This demonstrates the feasibility of forming highly ordered crystalline structures with the 1-benzhydrylpiperazine scaffold.

The crystal habit, or external morphology, of a compound is a crucial physical property in material science and pharmaceuticals, affecting factors like flowability and compaction. nih.gov Detailed studies on the specific crystal habit of isolated (4-Benzhydryl-piperazin-1-yl)-acetic acid are limited. However, X-ray crystallography studies of related derivatives provide significant insight into its likely molecular conformation.

Phase transitions are transformations from one state of matter to another, or from one solid crystalline structure (polymorph) to another. wikipedia.orgharvard.edu These transitions are triggered by changes in external conditions like temperature or pressure and result in changes to the material's physical properties. aps.org

There is no specific experimental data in the reviewed literature concerning the phase transitions or solid-state transformations of (4-Benzhydryl-piperazin-1-yl)-acetic acid. In the context of material science, such studies would be important to determine the compound's thermal stability and identify the existence of different polymorphic forms. The investigation of potential polyamorphism (different amorphous solid forms) or transitions between crystalline and amorphous states would also be relevant for understanding its behavior as a material. wikipedia.org

Future Perspectives and Emerging Research Avenues

Development of Chemo- and Regioselective Synthetic Strategies

A primary challenge in the synthesis of piperazine (B1678402) derivatives is achieving chemo- and regioselectivity. The piperazine ring contains two secondary amine groups, and reactions with electrophilic reagents can lead to a mixture of 1-monosubstituted, 1,4-disubstituted, and unreacted starting material. muni.cz The direct introduction of an acetyl group from acetic acid or its activated forms onto the 1-benzhydrylpiperazine (B193184) core requires precise control to ensure selective N-acylation without side reactions.

Future strategies will likely focus on overcoming these challenges. One promising approach involves the in situ generation of a piperazine-1-ium cation. muni.cz Using acetic acid as the reaction medium can promote the formation of this cation, effectively protecting one nitrogen atom and directing electrophilic attack to the other, thus enhancing chemoselectivity. muni.cz Research into solid-phase synthesis using ionically-bound piperazine-1-ium cations on weakly acidic resins also presents a viable path for cleaner reactions and higher yields. muni.cz

The synthesis of various derivatives often involves nucleophilic substitution reactions where 1-benzhydrylpiperazine reacts with different acyl chlorides, sulfonyl chlorides, or bromo-alkyl esters. nih.govajrconline.orgijpsr.com The optimization of these reactions using design-of-experiment (DoE) approaches could fine-tune parameters like solvent polarity and reaction temperature to maximize the yield of desired monosubstituted products. The development of novel catalytic systems, including those based on transition metals or organocatalysts, is another key area of exploration to achieve high selectivity under milder conditions. researchgate.netnih.gov

Table 1: Synthetic Strategies for 1-Benzhydrylpiperazine Derivatives

Strategy Reagents Purpose Key Findings & Citations
Selective Acylation Acetic acid (as medium), Acyl chlorides To achieve monosubstitution on the piperazine ring. Using acetic acid as a medium can generate a piperazine-1-ium cation, improving chemoselectivity. muni.cz
Alkylation Bromo-alkyl methyl esters, Potassium carbonate To introduce aliphatic linker chains of varying lengths. Reaction in refluxing acetonitrile (B52724) yields ester derivatives, which can be converted to hydroxamic acids. nih.gov
Sulfonylation Aromatic sulfonyl chlorides, Triethylamine (B128534) To synthesize sulfonamide derivatives. Nucleophilic substitution reaction in dichloromethane (B109758) at room temperature. ajrconline.org

| Reductive Amination | Difluoroacetic acid, Silanes | To synthesize unsymmetrical piperazines and their derivatives. | A one-pot procedure for creating difluoroethylamines from difluoroacetic acid has been developed. nottingham.ac.uk |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of novel compounds based on the acetic acid;1-benzhydrylpiperazine scaffold. frontiersin.org These technologies can analyze vast datasets to predict biological activities, physicochemical properties, and potential toxicities, thereby accelerating the identification of promising drug candidates and reducing the high failure rates common in traditional drug discovery. researchgate.netmednexus.orgmdpi.com

A significant application of AI is in identifying novel chemical entities with desired biological activities. mdpi.com For instance, computational fragment-based screening has successfully identified 1-benzhydrylpiperazine as a critical "cap" group for designing potent and selective histone deacetylase 6 (HDAC6) inhibitors. nih.gov By calculating descriptors like total surface area and McGowan volume, researchers confirmed the suitability of the 1-benzhydrylpiperazine fragment for interacting with the target enzyme surface area. nih.gov

Future applications will likely involve generative AI models to design novel molecules de novo with optimized properties. mdpi.com ML algorithms can be trained on existing data of known compounds to predict structure-activity relationships (SAR) more accurately, guiding the synthesis of more potent and selective derivatives. nih.gov Furthermore, AI can streamline the entire drug discovery pipeline, from target identification and virtual screening to predicting reaction outcomes and planning synthetic routes. frontiersin.org

Table 2: Applications of AI/ML in the Discovery of Piperazine-Based Compounds

AI/ML Application Description Example/Potential Impact Citations
Fragment-Based Screening Computationally identifying key molecular fragments that bind to a biological target. Identified 1-benzhydrylpiperazine as a key scaffold for potent HDAC6 inhibitors. nih.gov nih.gov
Predictive Modeling Using algorithms to predict properties like bioactivity, solubility, and toxicity. Can reduce the need for extensive initial screening, saving time and resources. mdpi.comnih.gov mdpi.comnih.gov
Generative Chemistry Designing novel molecules with desired therapeutic profiles using generative models. Can create new derivatives of 1-benzhydrylpiperazine optimized for specific targets. mdpi.com mdpi.com

| Reaction Prediction | Predicting the outcomes and yields of chemical reactions. | Can assist in optimizing synthetic routes for new derivatives, improving efficiency. frontiersin.org | frontiersin.org |

Advanced In Situ Characterization Techniques

Understanding the kinetics and mechanisms of the formation of acetic acid;1-benzhydrylpiperazine and its subsequent reactions is crucial for process optimization and quality control. Advanced in situ characterization techniques, which monitor reactions in real-time without disturbing the system, are emerging as indispensable tools.

One such powerful technique is in situ Fourier Transform Infrared (FT-IR) spectroscopy. This method has been successfully used to monitor the rapid interfacial polymerization of piperazine with other reactants in real-time. mdpi.com By tracking the growth of characteristic spectral bands (e.g., the C=O stretch of an amide), researchers can directly observe reaction rates and film growth on a timescale of seconds. mdpi.com This approach could be adapted to study the acylation of 1-benzhydrylpiperazine, providing precise data on reaction initiation, progression, and completion, which is difficult to obtain through conventional offline analysis.

Other emerging techniques include real-time nuclear magnetic resonance (NMR) spectroscopy and Raman spectroscopy, which can provide detailed structural and compositional information as a reaction proceeds. For biological applications, real-time cell electronic sensing assays are being used to dynamically monitor the cytotoxic effects of synthesized derivatives on cancer cell lines over extended periods, offering a much deeper understanding of their time-dependent activity compared to endpoint assays. mdpi.com The integration of these advanced analytical methods will enable a more fundamental understanding of the chemical and biological processes involving this compound class.

Exploration of New Application Domains in Chemical Sciences

The 1-benzhydrylpiperazine scaffold is a versatile building block, and its derivatives are being explored for a wide range of applications, primarily in medicinal chemistry and drug discovery. researchgate.netnih.gov The unique structural properties of the piperazine ring, combined with the bulky benzhydryl group, allow for interactions with numerous biological targets. nih.govresearchgate.net

Current research highlights its potential in several key areas:

Anticancer Agents: Derivatives of 1-benzhydrylpiperazine are being extensively investigated as anticancer agents. researchgate.net A notable success is the development of potent histone deacetylase (HDAC) inhibitors, which can induce apoptosis in cancer cells. nih.govnih.gov Some non-selective HDAC inhibitors based on this scaffold have shown potent anti-tumor, anti-metastatic, and anti-angiogenic effects in preclinical models. nih.gov

Anti-inflammatory Drugs: Novel hybrids incorporating the 1-benzhydrylpiperazine moiety have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes implicated in inflammation and cancer. nih.gov One such derivative exhibited significant anti-inflammatory responses and promising inhibition of both enzymes. nih.gov

Central Nervous System (CNS) Agents: The structural framework of 1-benzhydrylpiperazine is found in several compounds targeting the CNS. Research into its derivatives has led to the discovery of new cannabinoid CB1 receptor inverse agonists, which have potential applications in treating conditions like obesity. nih.govgoogle.com

Antihistamines: The 1-benzhydrylpiperazine core is a key component of several antihistamine drugs. ijpsr.comsincerechemical.com Ongoing research continues to explore new derivatives for improved efficacy and selectivity. ijpsr.com

Future explorations will likely expand into materials science, where piperazine derivatives are used in the synthesis of high-performance polymers and nanofiltration membranes. mdpi.com The unique physicochemical properties of the acetic acid;1-benzhydrylpiperazine compound could be leveraged in the development of novel functional materials, chemosensors, or catalytic systems. tandfonline.com

Table 3: Investigated Applications of 1-Benzhydrylpiperazine Derivatives

Application Domain Target/Mechanism Example Compound/Finding Citations
Oncology Histone Deacetylase (HDAC) Inhibition Phenyl-hydroxamic acid derivative showed potent and selective HDAC6 inhibition. nih.gov nih.govnih.gov
Inflammation Dual COX-2/5-LOX Inhibition A derivative with 4-Cl substitution showed potent inhibition of both COX-2 and 5-LOX. nih.gov nih.gov
Metabolic Disease Cannabinoid CB1 Receptor Inverse Agonism Benzhydryl piperazine analogs identified as a distinct class of CB1 inverse agonists. nih.gov nih.govgoogle.com

| Allergy | H1-Receptor Antagonism | The scaffold is a core component of antihistamines like Oxatomide. sincerechemical.com | ijpsr.comsincerechemical.com |

Q & A

How can researchers optimize the synthesis of 1-benzhydrylpiperazine derivatives from acetic acid precursors?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, including acylation, bromination, and esterification. For example, benzoic acid derivatives can be converted to acyl chlorides, followed by bromination and esterification to yield intermediates . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
  • Reaction time and temperature : Extended reaction times (12–24 hours) at 60–80°C enhance yields.
  • Catalyst use : Lewis acids like AlCl₃ may improve regioselectivity in bromination steps.
  • Purification : Column chromatography or recrystallization ensures high purity.
    Validate intermediates using IR and HNMR, and monitor reaction progress via TLC .

What analytical techniques are recommended for characterizing 1-benzhydrylpiperazine derivatives?

Basic Research Question
Methodological Answer:
A combination of techniques ensures structural and purity validation:

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
    • HNMR : Confirms substitution patterns (e.g., benzhydryl protons as singlets at δ 5.3–5.5 ppm) .
  • Chromatography :
    • HPLC : Quantifies purity (>98% for pharmaceutical-grade compounds) .
    • GC-MS : Detects volatile byproducts and confirms molecular weight .
  • Melting point analysis : Sharp melting ranges (e.g., 91–92°C for 1-benzhydrylpiperazine) indicate purity .

How should researchers design experiments to evaluate the antimicrobial activity of 1-benzhydrylpiperazine derivatives?

Advanced Research Question
Methodological Answer:
Adopt a tiered approach:

In vitro assays :

  • MIC (Minimum Inhibitory Concentration) : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects.

Mechanistic studies :

  • Quorum sensing inhibition : Measure reduction in virulence factors (e.g., pyocyanin in P. aeruginosa) using colorimetric assays .
  • Molecular docking : Predict binding affinity to target proteins (e.g., LasR receptor) using AutoDock Vina .

Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls to validate specificity.

How can contradictory data in biological activity among structurally similar derivatives be resolved?

Advanced Research Question
Methodological Answer:
Contradictions often arise from subtle structural variations or assay conditions. Strategies include:

  • Orthogonal assays : Confirm activity using both in vitro (e.g., MIC) and in silico (e.g., molecular dynamics simulations) methods .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .
  • Crystallography : Resolve 3D structures of target-ligand complexes to identify critical binding interactions .
  • Dose-response curves : Ensure linearity across concentrations to avoid misinterpretation of partial agonism/antagonism.

What safety protocols are essential when handling 1-benzhydrylpiperazine derivatives?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr during bromination) .
  • Storage : Store solids in airtight containers at 2–8°C; liquids require desiccants to prevent hydrolysis .
  • Spill management : Neutralize acids/bases with appropriate agents (e.g., sodium bicarbonate for acidic spills) .

What strategies enhance regioselectivity in the synthesis of 1-benzhydrylpiperazine analogs?

Advanced Research Question
Methodological Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution .
  • Catalytic systems : Use Pd-catalyzed cross-coupling for aryl-aryl bond formation with minimal byproducts .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for temperature-sensitive intermediates .

How can researchers assess the stability and shelf-life of 1-benzhydrylpiperazine derivatives?

Basic Research Question
Methodological Answer:

  • Accelerated stability studies : Expose compounds to 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Photostability : Use UV chambers (ICH Q1B guidelines) to detect light-sensitive intermediates .
  • pH profiling : Test solubility and stability across pH 1–10 to identify optimal formulation conditions .

What computational approaches are effective in determining structure-activity relationships (SAR) for piperazine derivatives?

Advanced Research Question
Methodological Answer:

  • QSAR modeling : Use descriptors like logP, molar refractivity, and H-bond donors to predict bioactivity .
  • Pharmacophore mapping : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger Phase .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., substituent addition/removal) .

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